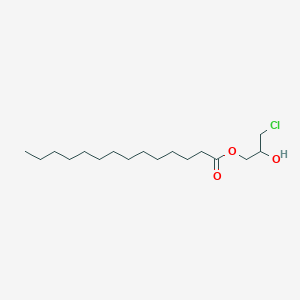

1-Myristoyl-3-chloropropanediol

描述

准备方法

Synthetic Routes and Reaction Conditions: 1-Myristoyl-3-chloropropanediol can be synthesized through the esterification of myristic acid with 3-chloro-1,2-propanediol. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the esterification of myristic acid with 3-chloro-1,2-propanediol in the presence of a suitable catalyst, followed by purification steps such as distillation or recrystallization to obtain the pure compound .

化学反应分析

Types of Reactions: 1-Myristoyl-3-chloropropanediol undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as hydroxide ions, leading to the formation of different derivatives.

Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield myristic acid and 3-chloro-1,2-propanediol.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.

Hydrolysis: Acidic hydrolysis typically uses hydrochloric acid, while basic hydrolysis uses sodium hydroxide.

Major Products Formed:

Substitution Reactions: Various derivatives depending on the nucleophile used.

Hydrolysis: Myristic acid and 3-chloro-1,2-propanediol.

科学研究应用

Food Safety and Contaminant Analysis

One of the primary applications of 1-myristoyl-3-chloropropanediol is in food safety research, particularly concerning its presence as a contaminant in edible oils. Studies have shown that MCPDEs can form during the processing of glycerin used in food products. For instance, a study developed an ultra-high-performance liquid chromatography/quadrupole time-of-flight (UHPLC/Q-TOF) method to screen glycerin for MCPDEs, including this compound . This method allows for direct analysis without extensive sample preparation, enhancing detection efficiency.

Analytical Methods Development

The analytical determination of MCPDEs is crucial for assessing food safety. Various methods have been developed to quantify these compounds in different food matrices:

These methodologies are essential for regulatory compliance and ensuring consumer safety.

Health Risks Associated with MCPDEs

Research indicates that 3-MCPD and its esters, including this compound, pose potential health risks. The Joint FAO/WHO Expert Committee on Food Additives has classified these compounds as possibly carcinogenic due to their nephrotoxic effects observed in animal studies . The mechanism involves the hydrolysis of MCPDEs in the gastrointestinal tract, leading to the release of free 3-MCPD, which can accumulate in organs and tissues.

Case Studies

Several case studies highlight the importance of monitoring MCPDE levels in food products:

- Study on Edible Oils : A comprehensive analysis of various refined vegetable oils revealed significant levels of 3-MCPD esters, including this compound. The study utilized advanced chromatographic techniques to quantify these contaminants and assess their health implications .

- Infant Formula Analysis : Another investigation focused on infant formulas where MCPDE levels were evaluated, emphasizing the need for stringent quality control measures in baby food production to prevent exposure to harmful contaminants .

作用机制

1-Myristoyl-3-chloropropanediol exerts its effects primarily through its interaction with cellular components. The compound can induce nephropathy and tubular hyperplasia by disrupting normal cellular processes and causing oxidative stress . It also affects fertility and immune function by interfering with hormonal and immune pathways .

相似化合物的比较

1-Lauroyl-2-myristoyl-3-chloropropanediol: Another fatty acid ester with similar biological effects.

1-Myristoyl-2-chloropropanediol: A related compound with comparable chemical properties and applications.

Uniqueness: 1-Myristoyl-3-chloropropanediol is unique due to its specific ester linkage and the presence of a chlorine atom, which imparts distinct chemical reactivity and biological effects compared to other similar compounds .

生物活性

1-Myristoyl-3-chloropropanediol (1-MY) is a chemical compound classified as a fatty acid ester of 3-monochloropropanediol (3-MCPD). Its molecular formula is C₁₇H₃₃ClO₃, and it is primarily noted for its unique structure, which includes a myristoyl group derived from myristic acid linked to a chloropropanediol moiety. This compound has garnered attention due to its biological activity and potential toxicological effects, particularly in relation to nephropathy and other health issues observed in various studies.

| Property | Value |

|---|---|

| Molecular Formula | C₁₇H₃₃ClO₃ |

| Molecular Weight | 320.895 g/mol |

| Density | 0.997 g/cm³ |

| Boiling Point | 417.045 °C at 760 mmHg |

Toxicological Profile

Research indicates that this compound and its derivatives can lead to significant health risks:

- Nephrotoxicity : Studies have shown that chronic administration of 3-MCPD results in degenerative changes in the kidneys, including glomerular lesions and tubular hyperplasia .

- Reproductive Effects : Animal studies have reported reduced fertility and potential infertility associated with exposure to this compound .

- Immune Suppression : There are indications that 1-MY may suppress immune function, which raises concerns regarding its safety in food products .

Biological Mechanisms

The biological activity of this compound is closely related to its metabolic pathways and interactions within biological systems:

- Metabolism : Upon ingestion, esters like 1-MY are hydrolyzed in the gastrointestinal tract, releasing free 3-MCPD into the bloodstream, where it can distribute to various organs .

- Kidney Targeting : The kidneys appear to be the primary target for toxicity, with studies demonstrating acute renal failure following exposure .

Case Studies

Several case studies have highlighted the health impacts associated with the consumption of products containing this compound:

- Wistar Rats Study : In a controlled study involving Wistar rats, chronic exposure to 3-MCPD esters resulted in significant kidney damage characterized by increased organ weight, fibrosis, and cellular infiltration .

- Infant Formula Analysis : Research has shown that commercial infant formulas may contain varying levels of MCPD esters, raising concerns about dietary exposure in vulnerable populations such as infants .

Regulatory Considerations

Given the toxicological profile of this compound, regulatory bodies have established guidelines for its acceptable daily intake. The Joint FAO/WHO Expert Committee on Food Additives (JEFCA) set a total daily intake limit of 2 µg/kg body weight/day for 3-MCPD and its esters, emphasizing the need for strict monitoring in food products .

属性

IUPAC Name |

(3-chloro-2-hydroxypropyl) tetradecanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H33ClO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-17(20)21-15-16(19)14-18/h16,19H,2-15H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRPWLPGSBUPQNC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCC(=O)OCC(CCl)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H33ClO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。